molecular formula C6H6FNO3S B3058810 2-Fluoro-4-hydroxybenzenesulfonamide CAS No. 919360-45-5

2-Fluoro-4-hydroxybenzenesulfonamide

Cat. No. B3058810
CAS RN: 919360-45-5
M. Wt: 191.18 g/mol
InChI Key: IIQUOTJAZIMLKX-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 . It is typically stored at room temperature and comes in a powder form .

Scientific Research Applications

Chemical and Pharmaceutical Research

2-Fluoro-4-hydroxybenzenesulfonamide has been explored in chemical and pharmaceutical research. Its derivatives have been studied for their potential in the synthesis of hypoglycemic agents, highlighting its relevance in the development of new therapeutic compounds (Suzue & Irikura, 1968).

Inhibition Properties in Corrosion Studies

Research has also focused on the corrosion inhibition properties of certain derivatives, such as in the study of piperidine derivatives on iron corrosion. This application is significant in materials science and engineering (Kaya et al., 2016).

Potential in Anticancer Research

In the field of anticancer research, certain derivatives of 2-Fluoro-4-hydroxybenzenesulfonamide have shown promise. For example, aminothiazole-paeonol derivatives displayed significant anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

Applications in Organic Synthesis

The compound's derivatives have been utilized in organic synthesis, particularly in enantioselective fluorination processes. This application is crucial for the synthesis of chiral compounds in pharmaceuticals and agrochemicals (Yamamoto et al., 2011).

Binding Studies in Biochemistry

In biochemistry, derivatives of 2-Fluoro-4-hydroxybenzenesulfonamide have been studied for their binding properties with enzymes, such as carbonic anhydrases. These studies contribute to our understanding of protein-ligand interactions (Dugad & Gerig, 1988).

Safety And Hazards

The safety information for 2-Fluoro-4-hydroxybenzenesulfonamide indicates that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-4-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQUOTJAZIMLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592443
Record name 2-Fluoro-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-hydroxybenzene-1-sulfonamide

CAS RN

919360-45-5
Record name 2-Fluoro-4-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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